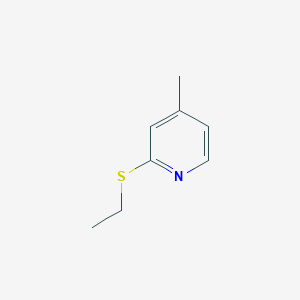
2-(Ethylthio)-4-methylpyridine, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-4-methylpyridine, AldrichCPR is an organic compound that belongs to the class of heterocyclic aromatic compounds It is a derivative of 4-picoline, where the hydrogen atom at the second position is replaced by an ethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-4-methylpyridine, AldrichCPR can be achieved through several methods. One common approach involves the reaction of 4-picoline with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylthio)-4-methylpyridine, AldrichCPR undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-4-methylpyridine, AldrichCPR has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-4-methylpyridine, AldrichCPR involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Picoline: The parent compound without the ethylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
3-Picoline: Another positional isomer with the methyl group at the third position.
Uniqueness
2-(Ethylthio)-4-methylpyridine, AldrichCPR is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other picoline derivatives may not be suitable.
Propiedades
Número CAS |
19006-78-1 |
|---|---|
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 |
Clave InChI |
TYZLDJKRYXLTSQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=C1)C |
SMILES canónico |
CCSC1=NC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















